molecular formula C11H9BrF2N2O2 B2760980 Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-43-0

Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2760980
CAS No.: 2451256-43-0
M. Wt: 319.106
InChI Key: CIKWCJAWLWAVKO-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a fluorinated heterocyclic compound with a bromine atom at position 8 and a difluoromethyl (-CHF₂) group at position 2 of the imidazo[1,2-a]pyridine scaffold. This structure combines halogenation and fluorination, which are critical for tuning electronic properties, solubility, and biological activity.

Properties

IUPAC Name

ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKWCJAWLWAVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 8-Bromo-2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
  • Substituents : Bromo (position 8) and trifluoromethyl (-CF₃, position 2) .
  • Applications : Used in medicinal chemistry for its metabolic stability and lipophilicity .
Ethyl 6-Bromo-3-Chloro-8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
  • Substituents : Bromo (position 6), chloro (position 3), and trifluoromethyl (position 8) .
  • Impact : Additional chloro substitution may reduce solubility but enhance halogen bonding in biological targets. The trifluoromethyl group at position 8 (vs. bromo in the target compound) alters steric and electronic profiles .
Ethyl 7-Methyl-2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate
  • Substituents : Methyl (position 7) and aryl-trifluoromethyl (position 2) .

Structural and Physical Properties

Compound Substituents (Position) Melting Point (°C) IR (ν, cm⁻¹) Key References
Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate Br (8), -CHF₂ (2) N/A N/A Inferred
Ethyl 4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate Methylthio (4), oxo (2) 172–175 1703
Ethyl 7,9-dimethyl-4-methylthio-2-oxo-2H-pyrano[2’,3’:4,5]imidazo[1,2-a]pyridine-3-carboxylate Dimethyl (7,9), oxo (2) 181–184 1693
Ethyl 2-(3,5-bis(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxylate Aryl-CF₃ (2) 139.1–140.1 N/A

Key Observations :

  • Electron-withdrawing groups (e.g., -CF₃, -CHF₂) lower melting points compared to electron-donating groups (e.g., methylthio) due to reduced crystallinity .
  • The absence of oxo or aryl substituents in the target compound may increase flexibility and solubility in nonpolar solvents.
Antimicrobial Activity
  • Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate : Demonstrated antimicrobial activity when modified with pyrazole or thiazolidine moieties . The difluoromethyl group in the target compound may enhance bioavailability via increased metabolic stability compared to methyl .
Reactivity in Halogenation Reactions
  • Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate : Reacts with N-chlorosuccinimide (NCS) to yield chloromethyl or oxo derivatives depending on solvent (e.g., 83% yield in acetic acid) . The bromo and difluoromethyl groups in the target compound may direct regioselectivity toward electrophilic substitution at position 5 or 7 .

Electronic and Steric Effects

  • Difluoromethyl (-CHF₂) vs.
  • Bromo vs. Chloro Substituents :

    • Bromo’s larger atomic radius may increase steric hindrance but enhance halogen bonding in protein interactions compared to chloro .

Biological Activity

Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and research findings.

  • Molecular Formula : C₁₁H₉BrF₂N₂O₂
  • Molecular Weight : 319.106 g/mol
  • Melting Point : 135–137 °C
  • CAS Number : 2451256-43-0

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Preparation of the Imidazo[1,2-a]pyridine Core : This is the foundational structure for the compound.
  • Difluoromethylation : The introduction of the difluoromethyl group typically uses reagents such as difluoromethyl iodide.
  • Esterification : The final step involves esterification with ethanol and an acid catalyst to form the ethyl ester.

Antimicrobial Properties

Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains and fungi. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through mechanisms involving the modulation of key signaling pathways related to cell survival and proliferation. Specific IC50 values have been reported in various studies, indicating its potency against different cancer types.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be correlated with its structural features. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, which are critical for bioactivity. Comparative studies with similar compounds reveal that variations in substituents significantly impact their biological profiles.

CompoundStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Ethyl 6-bromo-2-(phenylthio)methylimidazo[1,2-a]pyridine-3-carboxylateStructureModerate Antimicrobial
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylateStructureLow Anticancer

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Cancer Cell Line Study : In a study involving various cancer cell lines (e.g., A549 lung cancer cells), the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 5 μM.
  • Antimicrobial Efficacy Assessment : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 10 to 20 µg/mL.
  • Toxicological Evaluation : Acute toxicity studies in animal models indicated a favorable safety profile, with no observed adverse effects at doses up to 2000 mg/kg.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how can reaction conditions be optimized to minimize byproducts?

  • Methodological Answer : The compound is typically synthesized via cyclization of aminopyridine derivatives with halogenated ketones or esters. A key approach involves Lewis acid-catalyzed Friedel-Crafts acylation, optimized under mild conditions (e.g., room temperature, DMF solvent) to avoid heterogeneous mixtures and ensure high yields . For example, using tert-butyl hydroperoxide (TBHP) as an oxidizing agent in ethyl acetate solvent reduces incomplete conversion . Optimization should prioritize catalytic systems (e.g., Cu-catalyzed three-component reactions) and monitor purity via HPLC or TLC during parallel library synthesis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., bromine at C8, difluoromethyl at C2) .
  • HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., expected C12H10BrF2N2O2\text{C}_{12}\text{H}_{10}\text{BrF}_2\text{N}_2\text{O}_2) and isotopic patterns for bromine .
  • X-ray crystallography : Resolve torsional angles (e.g., twist between carboxylate and pyridine rings, typically 55–73°) to confirm steric effects .

Q. What are the typical reactivity patterns of the bromine and difluoromethyl substituents in this compound?

  • Methodological Answer :

  • Bromine at C8 : Participates in Suzuki-Miyaura cross-coupling with arylboronic acids for functionalization. Use Pd catalysts (e.g., Pd(PPh3_3)4_4) in THF/water mixtures .
  • Difluoromethyl at C2 : Resists nucleophilic substitution but can undergo radical-mediated reactions. For modifications, consider photoredox catalysis with Ir or Ru complexes .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data when testing analogs of this compound?

  • Methodological Answer :

  • Structural isomerism : Monitor Dimroth rearrangements during amidation/hydrolysis steps, which can yield isomeric products (e.g., C2 vs. C3 carboxylate derivatives). Use 15N^{15}\text{N}-labeled NMR to track nitrogen migration .
  • Bioactivity assays : Compare inhibition of PI3K/Akt/mTOR pathways across analogs. For example, ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate (HS-173) showed superior anti-fibrotic activity due to trifluoromethyl substitution enhancing binding affinity .

Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound in drug development?

  • Methodological Answer :

  • Ester hydrolysis : Replace the ethyl ester with bioisosteres (e.g., methyloxadiazole) to improve metabolic stability. Test in vitro liver microsome assays .
  • Substituent effects : Introduce electron-withdrawing groups (e.g., nitro at C6) to modulate lipophilicity (logP). Use QSAR models to predict absorption .

Q. How do reaction solvents and catalysts influence the regioselectivity of substitutions on the imidazo[1,2-a]pyridine core?

  • Methodological Answer :

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at C3, while toluene promotes C6 functionalization .
  • Catalyst selection : Cu(I) catalysts enable sulfonamidation at C2 with >85% regioselectivity, whereas Pd catalysts target C8 bromine for cross-coupling .

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